Mechanism of Action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine: From Bromodomain Recognition to Targeted SMARCA2/4 Degradation
Mechanism of Action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine: From Bromodomain Recognition to Targeted SMARCA2/4 Degradation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD) & Structural Biology
Executive Summary & Target Biology
The compound 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS: 1955548-56-7) represents a highly optimized, critical pharmacophore in modern oncology drug development. Rather than acting as a standalone therapeutic, this molecule serves as a high-affinity "warhead" or target-recruiting ligand designed to bind the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1) [1].
SMARCA2 and SMARCA4 are mutually exclusive catalytic ATPase subunits of the SWI/SNF (BAF) chromatin remodeling complex. In approximately 10-15% of non-small cell lung cancers (NSCLC) and other malignancies, SMARCA4 is mutated and rendered non-functional[2]. This creates a classic synthetic lethality paradigm: these cancer cells become entirely dependent on the paralogous SMARCA2 for survival[3].
However, traditional small-molecule inhibition of the SMARCA2/4 bromodomain fails to induce an anti-proliferative phenotype because the bromodomain is dispensable for tumor proliferation; the oncogenic driver is the ATPase domain, which is notoriously difficult to drug selectively[1][4]. To bridge this gap, developers utilize the pyridazin-3-amine scaffold to create Proteolysis Targeting Chimeras (PROTACs) , converting a silent binding event into targeted protein degradation[3][5].
Core Mechanism of Action: Bromodomain Recognition
The molecular architecture of 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine is precisely engineered to exploit the structural biology of the SMARCA2/4 bromodomains.
Acetyl-Lysine (KAc) Mimicry
Bromodomains are epigenetic "readers" that recognize acetylated lysine (KAc) residues on histone tails. The pyridazin-3-amine core acts as a highly efficient KAc mimetic. It inserts deep into the hydrophobic KAc-binding pocket of SMARCA2/4. The amino group and the pyridazine nitrogens form a critical hydrogen bond donor/acceptor network with a conserved asparagine residue (e.g., N1464 in SMARCA2)[3][6].
Entropic Gain via Water Displacement
The SMARCA2/4 KAc pocket contains a network of conserved, high-energy structural water molecules. The 1,3-dimethyl-1H-pyrazol-4-yl moiety at the 6-position of the pyridazine ring is strategically positioned to protrude into this network. By displacing these structural water molecules into the bulk solvent, the ligand achieves a massive entropic gain, driving its binding affinity into the low nanomolar range[4].
Vectorization for PROTAC Design
For a ligand to be a successful PROTAC warhead, it must possess an exit vector—a site where a chemical linker can be attached without sterically clashing with the target protein. The geometry of the pyrazole ring in this scaffold points directly toward the solvent-exposed region of the bromodomain, making it an ideal anchor point for PEG or alkyl linkers[3][5].
Translation to Targeted Protein Degradation
Once conjugated to an E3 ubiquitin ligase ligand (such as a VHL or CRBN binder), the pyridazine derivative drives the formation of a ternary complex: [SMARCA2] - [PROTAC] -[E3 Ligase] .
This proximity induces the polyubiquitination of lysine residues on the surface of SMARCA2/4, flagging the complex for destruction by the 26S proteasome[7][8]. Because the PROTAC acts catalytically, a single molecule can degrade multiple copies of the target protein, completely ablating the SWI/SNF complex's function and triggering apoptosis in SMARCA4-mutant cancer cells[3][7].
Fig 1: Ternary complex formation driving PROTAC-mediated SMARCA2/4 degradation.
Quantitative Data & Benchmarking
The transition from a silent bromodomain binder to a potent degrader radically alters the pharmacological profile of the compound. Table 1 summarizes the typical metrics observed when utilizing pyridazine-based scaffolds in SMARCA2/4 drug discovery.
Table 1: Pharmacological Profiles of Pyridazine-Based SMARCA2/4 Ligands and Degraders
| Compound Class | Target Specificity | Binding Affinity (K_d) | Degradation (DC_50) | Max Degradation (D_max) | Cellular Phenotype |
| Free Ligand (Pyridazin-3-amine) | SMARCA2 / SMARCA4 | < 40 nM | N/A | N/A | No anti-proliferative effect[1][4] |
| Dual PROTAC (e.g., ACBI1) | SMARCA2 / SMARCA4 | ~ 3 nM | 6 nM (SMARCA2) 11 nM (SMARCA4) | > 95% | Apoptosis in SMARCA4-mutant cells[3] |
| Selective PROTAC (e.g., ACBI2) | SMARCA2 Selective | ~ 5 nM | < 10 nM (SMARCA2) | > 90% | Synthetic lethality in vivo[5][8] |
Validating the Mechanism: Step-by-Step Experimental Protocols
Protocol A: Target Engagement via TR-FRET
Purpose: To confirm that the synthesized PROTAC retains the binding affinity of the parent 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine moiety. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound autofluorescence artifacts. Displacement of a fluorescent tracer proves direct occupation of the KAc pocket.
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Reagent Preparation: Prepare 1x Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA).
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Protein/Tracer Mix: Dilute recombinant SMARCA2 bromodomain (His-tagged) to 10 nM and a known fluorescent KAc tracer to 30 nM in Assay Buffer.
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Compound Titration: Dispense the pyridazine ligand or PROTAC in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well microplate.
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Incubation: Add the Protein/Tracer mix to the compounds. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
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Detection: Add Anti-His Europium cryptate antibody. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). Calculate the IC50 based on the reduction of the FRET signal.
Protocol B: Cellular Degradation & Mechanistic Rescue Assay
Purpose: To prove that the PROTAC degrades SMARCA2 via the ubiquitin-proteasome system (UPS) and that degradation is strictly dependent on bromodomain engagement. Causality: If pre-treatment with MG132 (a proteasome inhibitor) or the free pyridazine ligand rescues SMARCA2 levels, it conclusively proves the mechanism is both UPS-dependent and on-target.
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Cell Seeding: Seed SMARCA4-mutant NSCLC cells (e.g., NCI-H1568) at 3×105 cells/well in a 6-well plate. Incubate overnight.
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Rescue Pre-treatment:
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Condition 1: Vehicle (DMSO).
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Condition 2: Pre-treat with 10 µM free 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine for 2 hours (Competitor).
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Condition 3: Pre-treat with 1 µM MG132 for 2 hours (Proteasome inhibitor).
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PROTAC Treatment: Spike in the PROTAC at its DC90 concentration (e.g., 50 nM). Incubate for 18 hours.
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Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify SMARCA2 protein levels via Western Blot or capillary electrophoresis (e.g., ProteinSimple WES), normalizing to a loading control (e.g., GAPDH).
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Analysis: Successful validation requires complete degradation in Condition 1, and >80% rescue of SMARCA2 bands in Conditions 2 and 3.
Fig 2: Self-validating experimental workflow for SMARCA2/4 PROTAC evaluation.
References
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[1] WO2019207538A1 - Pyridazine derivatives as smarca2/4 degraders. Google Patents. 1
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[2] CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders. Google Patents. 2
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[7] Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. 7
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[3] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. PMC. 3
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[8] A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. ResearchGate. 8
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[5] Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry - ACS Publications. 5
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[4] GNE-064: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1. Journal of Medicinal Chemistry - ACS Publications. 4
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[6] Discovery of Chemical Inhibitors of Human Bromodomains. ResearchGate.6
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